Pararosaniline hydrochloride

Catalog No.
S604741
CAS No.
569-61-9
M.F
C19H17N3.ClH
C19H18ClN3
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pararosaniline hydrochloride

CAS Number

569-61-9

Product Name

Pararosaniline hydrochloride

IUPAC Name

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride

Molecular Formula

C19H17N3.ClH
C19H18ClN3

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H

InChI Key

JUQPZRLQQYSMEQ-UHFFFAOYSA-N

SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl

Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992)
SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER
Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol

Synonyms

4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)benzeneamine monohydrochloride, alpha-(4-aminophenyl)-alpha-(4-imino-2,5-cyclohexadien-1-ylidene)-4-toluidine monohydrochloride, C.I. Basic Red 9, CI Basic Red 9, hexazonium pararosaniline, pararosaniline, pararosaniline monoacetate, pararosaniline monohydrochloride, pararosaniline monohydroiodide, pararosaniline mononitrate, pararosaniline monoperchlorate, pararosaniline phosphate (3:1), pararosaniline sulfate (2:1)

Canonical SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl

Isomeric SMILES

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)[NH3+])C3=CC=C(C=C3)N.[Cl-]

Staining and Visualization

  • Microbiology: Pararosaniline hydrochloride is a crucial component in various staining techniques for bacteria and other microorganisms. It is used in:
    • Gram staining: As a counterstain for Gram-negative bacteria, revealing a red color
    • Ziehl-Neelsen staining: As a component in the carbol fuchsin solution, used to identify acid-fast bacteria like Mycobacterium tuberculosis
    • Fuchsin staining: For general staining of bacteria and other microorganisms
  • Histology and Cytology: Pararosaniline hydrochloride finds use in:
    • Schiff reagent: This reagent, prepared using pararosaniline hydrochloride, is essential for the detection of aldehydes and carbohydrates in tissues, aiding in the diagnosis of various diseases
    • Staining of cow endometrial cytology: It helps visualize specific cell types in the endometrium (uterine lining)
    • Counterstaining in Prussian blue staining: This technique helps differentiate cell nuclei and other structures in brain tissue sections

Analytical Chemistry

Pararosaniline hydrochloride serves as a colorimetric indicator in various analytical tests, including:

  • Detection of aldehydes: The Schiff test utilizes pararosaniline hydrochloride to detect the presence of aldehyde groups in various compounds
  • Determination of other analytes: It can also be used in the detection of various other substances, such as bromates, formaldehyde, ozone, sulfite, and sulfur dioxide

Pararosaniline hydrochloride, also known as Basic Red 9 or C.I. 42500, is an organic compound with the chemical formula (H2NC6H4)3C(H_2NC_6H_4)_3CCl. It appears as a magenta solid with a green metallic sheen and is slightly soluble in water, but more soluble in organic solvents such as ethanol and methanol . The compound is a key component of basic fuchsine, which consists of four dyes: pararosaniline, rosaniline, new fuchsine, and magenta II . Pararosaniline hydrochloride is primarily used as a dye and has applications in various fields, including analytical chemistry and histology.

The primary mechanism of action of pararosaniline hydrochloride is based on its electrostatic interactions. The positively charged pararosaniline molecule binds to negatively charged biomolecules like nucleic acids and specific proteins in tissues []. This binding allows for the visualization of these biomolecules under a microscope through the colored dye. In the Schiff test, the formation of a Schiff base with aldehydes alters the electronic structure of pararosaniline, leading to a color change that indicates the presence of the aldehyde group.

Pararosaniline hydrochloride is generally considered to have low to moderate toxicity []. However, it can cause irritation to skin, eyes, and respiratory system upon contact or inhalation. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

. One notable reaction involves its interaction with hydroxymethanesulphonic acid, which yields a purple compound that serves as the basis for sensitive spectrophotometric assays . Additionally, it can react with sodium hydroxide to form a purple precipitate upon neutralization, which can then be converted back to its hydrochloride form through heating with hydrochloric acid .

The compound can also be used in colorimetric tests for detecting aldehydes, where it forms colored complexes that can be quantitatively analyzed .

The synthesis of pararosaniline hydrochloride typically involves the condensation of aniline and para-aminobenzaldehyde. Another method includes the oxidation of 4,4'-bis(aminophenyl)methane in the presence of aniline . The preparation process can also be adapted to produce specific forms of the compound by manipulating reaction conditions such as temperature and pH .

  • Condensation Reaction: Aniline reacts with para-aminobenzaldehyde under acidic conditions.
  • Oxidation Method: 4,4'-bis(aminophenyl)methane is oxidized using an oxidizing agent.

Pararosaniline hydrochloride has several applications across different fields:

  • Dyeing: It is widely used to dye polyacrylonitrile fibers and other synthetic materials.
  • Analytical Chemistry: The compound serves as a reagent for detecting sulfur dioxide and other analytes in environmental samples.
  • Histology: It is utilized as a histological stain for various biological tissues, particularly in staining pancreatic islet beta cells .
  • Colorimetric Tests: Pararosaniline hydrochloride is employed in colorimetric assays for aldehydes and other compounds due to its ability to form colored complexes.

Studies have shown that pararosaniline hydrochloride can interact with various substances during analytical procedures. For instance, it can be adsorbed onto filters during air sampling processes, allowing for the detection of its concentration in workplace environments using high-performance liquid chromatography . Additionally, it may interact with other compounds present in samples without significant interference during analysis.

Pararosaniline hydrochloride belongs to a class of compounds known as triarylmethane dyes. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
RosanilineTriarylmethaneComponent of basic fuchsine; used similarly as a dye
Magenta IITriarylmethaneAnother component of basic fuchsine; differs slightly in color properties
New FuchsineTriarylmethaneSimilar applications but distinct chemical structure
Crystal VioletTriarylmethaneCommonly used as a biological stain; contains methyl groups on nitrogen
Basic FuchsineMixture of dyesCombination of several triarylmethane dyes including pararosaniline

Pararosaniline hydrochloride is unique due to its specific applications in detecting sulfur dioxide and its role in histological staining compared to other triarylmethane dyes which may not have these particular uses .

Physical Description

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992)
Red or green solid; [CAMEO]

Color/Form

COLORLESS TO RED CRYSTALS
Dark-green crystalline powde

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

323.1189253 g/mol

Monoisotopic Mass

323.1189253 g/mol

Heavy Atom Count

23

LogP

log Kow = -0.21

Decomposition

Destroyed by strong oxidizing agents; readily reduced to leuco-bases with a variety of reducing reagents sensitive to photochemical oxidation
When heated to decomposition ... emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Melting Point

514 to 518 °F (decomposes) (NTP, 1992)
268-270 °C (decomposes)

UNII

444C2M8JKN

Related CAS

479-73-2 (Parent)

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

569-61-9

Wikipedia

Pararosaniline hydrochloride

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

REACTION OF ANILINE WITH FORMALDEHYDE, IN THE PRESENCE OF HYDROGEN CHLORIDE, FORMING P,P'-METHYLENEDIANILINE, WHICH IS THEN HEATED WITH ANILINE AND ANILINE HYDROCHLORIDE IN THE PRESENCE OF NITROBENZENE AND FERRIC CHLORIDE

General Manufacturing Information

Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1): ACTIVE
A TRIPHENYLMETHANE DYE. ... COMPONENT OF FUCHSIN.
BASIC FUCHSIN NF XIII [BASIC MAGENTA]- A MIXTURE OF ROSANILINE & PARAROSANILINE HYDROCHLORIDE. ... POSSESSES MODERATE ANTIFUNGAL & ANTIBACTERIAL ACTIVITY.
Produced by one company in Brazil and by two companies in the US (companies not reported)
No recent data available (1993) on production of CI Basic Red 9

Analytic Laboratory Methods

A rapid method for assay (Knecht method) is titration with titanium trichloride to a colorless end-point

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

...0.01 MOLAR NEAR-NEUTRAL SOLN OF PARAROSANILINE...AFTER...BEEN REDUCED & RENDERED...COLORLESS BY ADDITION OF 1% TO 2% SODIUM HYDROSULFITE CAUSE RELATIVELY SLIGHT CORNEAL OPACIFICATION...WHEREAS...WITHOUT REDUCTION CAUSE SEVERE OPACIFICATION & VASCULARIZATION.

Dates

Modify: 2023-08-15

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